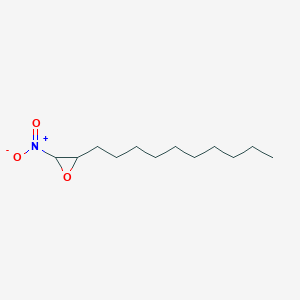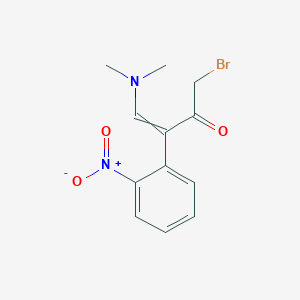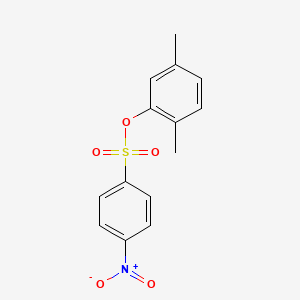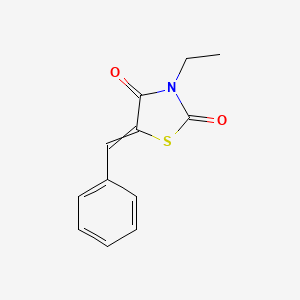![molecular formula C10H16ClN3O5S B14640121 N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid CAS No. 56331-34-1](/img/structure/B14640121.png)
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, a chloroaniline moiety, and an acetamide group, all of which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-2-chloroanilino)ethyl]acetamide typically involves the reaction of 4-amino-2-chloroaniline with ethyl acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and improve the efficiency of the process. Purification steps, such as crystallization or distillation, are employed to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
科学的研究の応用
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N-[2-(4-amino-2-chloroanilino)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The amino and chloro groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and viability.
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-nitroanilino)ethylacetamide
- N-(4-amino-2-bromoanilino)ethylacetamide
- N-(4-amino-2-chloroanilino)propionamide
Uniqueness
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.
特性
CAS番号 |
56331-34-1 |
|---|---|
分子式 |
C10H16ClN3O5S |
分子量 |
325.77 g/mol |
IUPAC名 |
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H14ClN3O.H2O4S/c1-7(15)13-4-5-14-10-3-2-8(12)6-9(10)11;1-5(2,3)4/h2-3,6,14H,4-5,12H2,1H3,(H,13,15);(H2,1,2,3,4) |
InChIキー |
NLPJHKPGWSDFME-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)N)Cl.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)





![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)




![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
